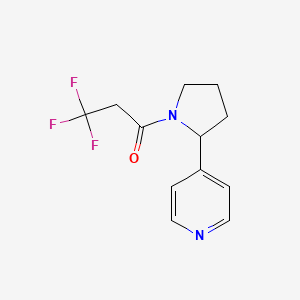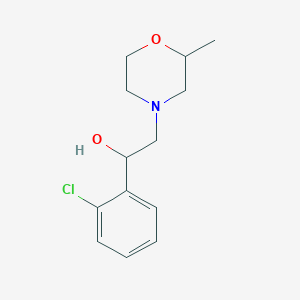![molecular formula C13H22N2OS B7544551 2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTMT and is a heterocyclic organic compound that belongs to the family of morpholines. DMTMT has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of DMTMT is not fully understood. However, it is believed that DMTMT inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects
DMTMT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMTMT inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
実験室実験の利点と制限
The advantages of using DMTMT in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of certain enzymes. However, there are also limitations to using DMTMT in lab experiments. One limitation is that the mechanism of action of DMTMT is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, DMTMT may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DMTMT. One direction is to further investigate the mechanism of action of DMTMT and its effects on various enzymes. Another direction is to explore the potential therapeutic applications of DMTMT, particularly in the treatment of neurological disorders. Additionally, research could focus on the development of novel materials using DMTMT as a building block. Finally, future studies could investigate the potential off-target effects of DMTMT and ways to mitigate these effects.
Conclusion
In conclusion, DMTMT is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMTMT is relatively simple, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMTMT could lead to the development of novel materials and potential therapeutic agents.
合成法
The synthesis of DMTMT involves the reaction of morpholine with 2-propan-2-yl-1,3-thiazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction to form DMTMT. The synthesis of DMTMT is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
DMTMT has been studied for its potential applications in various fields including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMTMT has been investigated for its potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes. In materials science, DMTMT has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, DMTMT has been investigated for its potential as a reagent in various reactions.
特性
IUPAC Name |
2,6-dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)13-14-12(8-17-13)7-15-5-10(3)16-11(4)6-15/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRWLYLJYBZESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)

![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)